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molecular formula C22H21NO6S B8772754 4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

4-p-Tolyl-2-(3,4,5-trimethoxy-benzoylamino)-thiophene-3-carboxylic acid

Cat. No. B8772754
M. Wt: 427.5 g/mol
InChI Key: KYAWUDLEPXHMHZ-UHFFFAOYSA-N
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Patent
US08383670B2

Procedure details

Ethyl cyanoacetate (5 mmol), and 1-(3,4,5-trimethoxyphenyl)ethanone (5 mmol) are dissolved in toluene (5 mL). Morpholine (5 mmol) is added followed by activated molecular sieves (4A). The reaction is stirred at 80° C. for 12 hours. The reaction is cooled to room temperature, filtered and concentrated. The residue is taken up in toluene (5 mL), ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol). The reaction mixture is heated with mixing at 70° C. for 12 hours. The reaction is cooled to room temperature and the solvents are evaporated. The residue is purified by HPLC to provide ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate. Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate (5 mmol) is treated with 4-methylbenzoyl chloride (5 mmol) in THF (10 mL). The reaction is stirred at room temperature for 10 hours. The reaction is diluted with 1N NaOH (10 mL) and ethyl acetate (15 mL). The layers are separated, the organic layer is dried with anhydrous sodium sulfate, filtered and concentrated. The residue is purified by flash chromatography to provide ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate. Ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is hydrolyzed under a variety of conditions (e.g. LiOH, water; LiOH, H2O2, water; or NaOH, water) to provide the title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Seven
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:32])[CH:6]=[CH:5][C:4]([C:7]2[C:8]([C:27]([O:29]CC)=[O:28])=[C:9]([NH:12][C:13](=[O:26])[C:14]3[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=3)[S:10][CH:11]=2)=[CH:3][CH:2]=1.[Li+].[OH-].OO.[OH-].[Na+]>O>[C:1]1([CH3:32])[CH:6]=[CH:5][C:4]([C:7]2[C:8]([C:27]([OH:29])=[O:28])=[C:9]([NH:12][C:13](=[O:26])[C:14]3[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=3)[S:10][CH:11]=2)=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C=1C(=C(SC1)NC(C1=CC(=C(C(=C1)OC)OC)OC)=O)C(=O)OCC)C
Step Two
Name
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Type
reactant
Smiles
[Li+].[OH-]
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Smiles
[Li+].[OH-]
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O
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Step Eight
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Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1C(=C(SC1)NC(C1=CC(=C(C(=C1)OC)OC)OC)=O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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